molecular formula C10H10ClN3S B8049113 2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine

2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B8049113
M. Wt: 239.73 g/mol
InChI Key: BWKIIEYLLCXDSV-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine is a fused heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted at the 4-position with a pyrrolidine ring and at the 2-position with a chlorine atom. This scaffold is structurally versatile, enabling interactions with biological targets such as kinases and ion channels.

Properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c11-10-12-7-3-6-15-8(7)9(13-10)14-4-1-2-5-14/h3,6H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKIIEYLLCXDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine typically involves the following steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and amidines under acidic or basic conditions.

  • Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thieno[3,2-d]pyrimidine core.

  • Chlorination: The chlorine atom at the 2-position is introduced through halogenation reactions, often using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or alcohols replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, and other oxidizing agents.

  • Reduction: LiAlH₄, NaBH₄, and other reducing agents.

  • Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced derivatives such as amines or alcohols.

  • Substitution Products: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction with various biomolecules.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The biological activity of thieno[3,2-d]pyrimidine derivatives is heavily influenced by substituents at the 4-position:

  • Pyrrolidinyl Group (Target Compound) : Enhances covalent binding to EGFR (e.g., compound 152 in : EGFR IC50 = 14 nM). The pyrrolidine ring improves oral bioavailability due to its secondary amine structure, which may facilitate hydrogen bonding and reduce steric hindrance .
  • Azole Derivatives :
    • Triazole/Imidazole/Pyrazole Substituents (e.g., compounds 6 , 8 , 10 in ): Exhibit anticonvulsant activity in maximal electroshock (MES) and subcutaneous metrazol (scMET) tests. For example, compounds 5c–d and 5f showed protection against MES-induced seizures at 30 mg/kg .
    • Pyrazolo[3,4-d]pyrimidine Hybrids (): Synthesized via Vilsmeier–Haack reactions, these compounds display hybrid pharmacophores but lack direct activity data in the evidence .
  • Morpholino and Nitrophenoxy Groups (): Morpholino derivatives (e.g., 2-chloro-4-morpholino analogs) are often optimized for solubility, while nitrophenoxy groups may introduce electron-withdrawing effects, altering reactivity .

Substituent Effects at the 2-Position

  • Chlorine Atom (Target Compound) : The 2-chloro group is a common leaving group, facilitating further functionalization (e.g., substitution with alkoxy or amine groups) .

Table 1: Activity Comparison of Key Analogs

Compound Substituents (4-Position) Primary Activity Key Data (Dose/IC50) Reference
2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine analog (152) Pyrrolidinyl-acetylenic Anticancer (EGFR inhibition) EGFR IC50 = 14 nM
2-Chloro-4-(1H-triazol-1-yl)thieno[3,2-d]pyrimidine (6) 1,2,4-Triazole Anticonvulsant MES protection at 30 mg/kg
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Hybrid pharmacophore Synthesis yield: 82%
2-Chloro-4-morpholino-thieno[3,2-d]pyrimidine Morpholino Undisclosed (likely kinase inhibitor) MS: m/z 493.2 (M)+

Biological Activity

2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₈H₈ClN₃S
  • Molecular Weight : 201.68 g/mol

This thieno[3,2-d]pyrimidine derivative features a chloro substituent and a pyrrolidinyl group, which contribute to its biological properties.

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases. These kinases play critical roles in various cellular signaling pathways, making them attractive targets for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.

Key Findings:

  • Inhibition of PI5P4Kγ : The compound has shown potent inhibitory activity against phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which is implicated in cellular signaling related to cancer and neurodegeneration. A study reported a KDK_D of 7.1 nM for PI5P4Kγ inhibition, highlighting its selectivity among other kinases .
  • Cell Signaling Modulation : By inhibiting PI5P4Kγ, the compound can alter calcium signaling and activate downstream protein kinases, potentially leading to reduced proliferation in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the thieno[3,2-d]pyrimidine core affect biological activity. Key observations include:

ModificationEffect on Activity
Methyl group at the 6-positionIncreased activity
Replacement of nitrogen atomsVariable impact, maintaining lower XlogP is preferred for drug-like properties
Variations in the pyrrolidinyl substituentInfluence on selectivity and potency

These findings suggest that careful tuning of the chemical structure can enhance efficacy while minimizing off-target effects .

Anticancer Activity

In a preclinical study, this compound was evaluated for its anticancer properties. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including leukemic cells. The mechanism involved the downregulation of mutant protein levels associated with disease progression .

Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in models of Huntington's disease. The inhibition of PI5P4Kγ resulted in reduced mutant huntingtin protein levels, suggesting a possible therapeutic avenue for neurodegenerative conditions .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that compounds within this class exhibit favorable properties, including:

  • Half-life : Greater than 2 hours in vivo
  • Brain Penetration : Effective brain penetration was noted in mouse models, indicating potential for central nervous system applications .

Safety assessments using a Cerep panel revealed minimal off-target effects at therapeutic concentrations, supporting further development as a drug candidate.

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